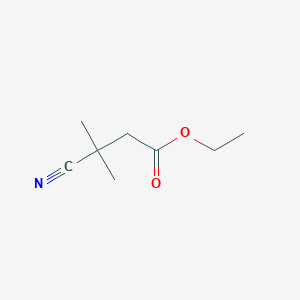![molecular formula C7H14Cl2N2O2 B13985070 2-[2,2-Bis(2-chloroethyl)hydrazinyl]propanoic acid CAS No. 89796-83-8](/img/structure/B13985070.png)
2-[2,2-Bis(2-chloroethyl)hydrazinyl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2,2-Bis(2-chloroethyl)hydrazinyl]propanoic acid is a chemical compound with the molecular formula C7H14Cl2N2O2 and a molecular weight of 229.104 g/mol It is characterized by the presence of two chloroethyl groups attached to a hydrazinyl moiety, which is further connected to a propanoic acid backbone
Vorbereitungsmethoden
The synthesis of 2-[2,2-Bis(2-chloroethyl)hydrazinyl]propanoic acid involves several steps. One common synthetic route includes the reaction of 2,2-bis(2-chloroethyl)hydrazine with a suitable propanoic acid derivative under controlled conditions . The reaction typically requires the use of solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactions with optimized parameters to ensure high yield and purity of the compound.
Analyse Chemischer Reaktionen
2-[2,2-Bis(2-chloroethyl)hydrazinyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include acids, bases, and solvents such as ethanol and dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
2-[2,2-Bis(2-chloroethyl)hydrazinyl]propanoic acid has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research is being conducted to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: The compound is used in the development of new materials and chemical products.
Wirkmechanismus
The mechanism of action of 2-[2,2-Bis(2-chloroethyl)hydrazinyl]propanoic acid involves its interaction with molecular targets and pathways within cells. The compound can form covalent bonds with nucleophilic sites in biomolecules, leading to alterations in their structure and function. This can result in the inhibition of DNA and RNA synthesis, ultimately affecting cellular processes and viability .
Vergleich Mit ähnlichen Verbindungen
2-[2,2-Bis(2-chloroethyl)hydrazinyl]propanoic acid can be compared with other similar compounds, such as:
Eigenschaften
CAS-Nummer |
89796-83-8 |
|---|---|
Molekularformel |
C7H14Cl2N2O2 |
Molekulargewicht |
229.10 g/mol |
IUPAC-Name |
2-[2,2-bis(2-chloroethyl)hydrazinyl]propanoic acid |
InChI |
InChI=1S/C7H14Cl2N2O2/c1-6(7(12)13)10-11(4-2-8)5-3-9/h6,10H,2-5H2,1H3,(H,12,13) |
InChI-Schlüssel |
OZIPPJILZNEQNJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)O)NN(CCCl)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


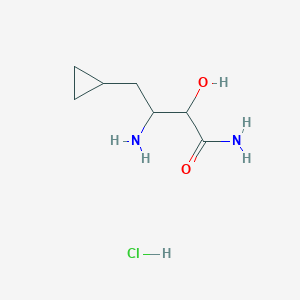
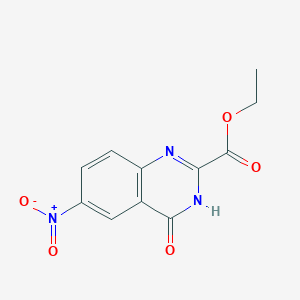
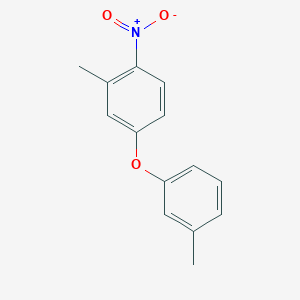

![N,N-bis(2-chloroethyl)-4-[[3-chloro-4-(2-phenyl-1,3-thiazol-4-yl)phenyl]iminomethyl]aniline;hydrochloride](/img/structure/B13985006.png)
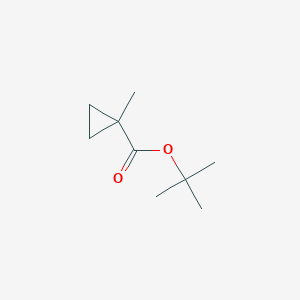
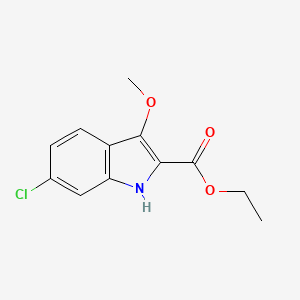
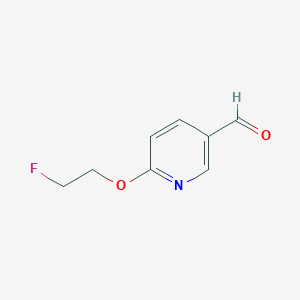
![2-[6-(Benzylamino)purin-9-yl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13985033.png)


![[(4-{[(2-Chloroethyl)carbamoyl]amino}phenyl)sulfanyl]acetic acid](/img/structure/B13985050.png)

